1-(ADAMANTAN-1-YL)-4-[5-(3-METHOXYPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONYL]PIPERAZINE
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Overview
Description
1-(ADAMANTAN-1-YL)-4-[5-(3-METHOXYPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONYL]PIPERAZINE is a complex organic compound that integrates multiple functional groups and heterocyclic structures
Preparation Methods
The synthesis of 1-(ADAMANTAN-1-YL)-4-[5-(3-METHOXYPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONYL]PIPERAZINE involves several key steps:
Formation of the pyrazolo[1,5-a]pyrimidine scaffold: This can be achieved through condensation reactions involving aminopyrazoles with various reagents such as 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones.
Introduction of the adamantyl group: This step typically involves the use of adamantane derivatives, which can be introduced through reductive amination reactions.
Final coupling with piperazine: The final step involves coupling the pyrazolo[1,5-a]pyrimidine intermediate with piperazine under appropriate conditions to yield the target compound.
Chemical Reactions Analysis
1-(ADAMANTAN-1-YL)-4-[5-(3-METHOXYPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONYL]PIPERAZINE can undergo various chemical reactions:
Oxidation and Reduction: The compound can be subjected to oxidation and reduction reactions, which may alter its functional groups and overall structure.
Substitution Reactions: The presence of multiple functional groups allows for substitution reactions, particularly nucleophilic substitutions, which can modify the compound’s properties.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Scientific Research Applications
1-(ADAMANTAN-1-YL)-4-[5-(3-METHOXYPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONYL]PIPERAZINE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as antimicrobial, anticancer, antianxiety, and anti-proliferative agents.
Biological Studies: It can be used to study various biological pathways and molecular targets, providing insights into its mechanism of action.
Industrial Applications: The compound’s stability and reactivity make it useful in various industrial processes, including the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1-(ADAMANTAN-1-YL)-4-[5-(3-METHOXYPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONYL]PIPERAZINE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-(ADAMANTAN-1-YL)-4-[5-(3-METHOXYPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONYL]PIPERAZINE can be compared with other similar compounds:
Properties
IUPAC Name |
[4-(1-adamantyl)piperazin-1-yl]-[5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32F3N5O2/c1-39-22-4-2-3-21(12-22)24-13-25(29(30,31)32)37-26(34-24)23(17-33-37)27(38)35-5-7-36(8-6-35)28-14-18-9-19(15-28)11-20(10-18)16-28/h2-4,12-13,17-20H,5-11,14-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUGRPPHGAPDVLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C(=O)N4CCN(CC4)C56CC7CC(C5)CC(C7)C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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